Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Overview
Description
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.08 g/mol . This compound is characterized by the presence of a bromine atom, a pyridine ring, and an ester functional group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of 5-bromo-2-oxo-1,2-dihydropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.
Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is utilized in several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in biological systems. The bromine atom and the ester functional group may play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can be compared to other similar compounds such as:
Mthis compound: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
Ethyl 2-(5-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-oxopyridin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-9(13)6-11-5-7(10)3-4-8(11)12/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUOYBJSVQRNCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=CC1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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